

# 5-Hydroxyisophthalic Acid: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *5-Hydroxyisophthalic acid*

Cat. No.: B057310

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Hydroxyisophthalic acid** (5-HIPA), also known as 5-hydroxybenzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid that has garnered significant interest in various fields of chemical and pharmaceutical sciences. Its trifunctional nature, featuring two carboxylic acid groups and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and synthesis of **5-Hydroxyisophthalic acid**, with a focus on its applications in drug development and materials science.

## Discovery and History

The discovery of **5-Hydroxyisophthalic acid** is intrinsically linked to its earliest syntheses in the late 19th century. While a singular "discovery" event is not documented, early reports of its preparation emerged in the 1880s. Researchers such as Schreder, Leonnies, and Heine were among the first to describe methods for its synthesis, primarily through the sulfonation of isophthalic acid followed by caustic fusion<sup>[1]</sup>. Another early method, reported by Beyer in 1882, involved the diazotization of 5-aminoisophthalic acid<sup>[1]</sup>. These initial preparations laid the groundwork for the exploration of its chemical properties and potential applications. Over the decades, synthetic methodologies have evolved, with the development of more efficient and scalable processes, such as the hydrolysis of 5-bromoisophthalic acid and the oxidation of

substituted xylenes, reflecting the growing importance of this compound as a versatile chemical intermediate[1].

## Physicochemical Properties

**5-Hydroxyisophthalic acid** is a white to off-white crystalline powder.[2][3] A summary of its key quantitative properties is presented in the table below.

| Property          | Value                                        | Reference |
|-------------------|----------------------------------------------|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> O <sub>5</sub> | [4]       |
| Molecular Weight  | 182.13 g/mol                                 | [3]       |
| Melting Point     | 298-302 °C                                   | [3]       |
| Water Solubility  | 0.6 g/L (15 °C)                              | [4]       |
| pKa               | 2.88                                         | [2]       |
| Appearance        | White to off-white powder                    | [3]       |

## Historical Synthetic Methodologies: Experimental Protocols

Several methods for the synthesis of **5-Hydroxyisophthalic acid** have been developed over the years. The following sections provide detailed protocols for some of the key historical and modern synthetic routes.

### Sulfonation of Isophthalic Acid and Subsequent Caustic Fusion

This is one of the earliest reported methods for the preparation of **5-Hydroxyisophthalic acid**. The process involves the sulfonation of isophthalic acid to produce 5-sulfoisophthalic acid, which is then subjected to fusion with a strong base.

Protocol:

- Sulfonation: Isophthalic acid is reacted with fuming sulfuric acid (oleum). The reaction is typically carried out by heating the mixture for several hours (e.g., 5-10 hours at 150-200 °C) in a sulfonation kettle.
- Isolation of Sulfonated Intermediate: The reaction mixture is cooled, and the 5-sulfoisophthalic acid intermediate is precipitated and isolated.
- Caustic Fusion: The isolated 5-sulfoisophthalic acid is mixed with a strong base, such as sodium hydroxide, and heated to a high temperature to induce fusion. This process replaces the sulfonic acid group with a hydroxyl group.
- Acidification and Isolation: The fused mixture is cooled, dissolved in water, and then acidified (e.g., with hydrochloric acid) to precipitate the **5-Hydroxyisophthalic acid**. The product is then collected by filtration, washed, and dried.

## Diazotization of 5-Aminoisophthalic Acid

This method utilizes the diazotization of an amino group to introduce a hydroxyl group onto the aromatic ring.

Protocol:

- Dissolution of Starting Material: 5-Aminoisophthalic acid is dissolved in an acidic aqueous solution (e.g., hydrochloric acid or sulfuric acid).
- Diazotization: The solution is cooled to a low temperature (typically 0-5 °C), and a solution of sodium nitrite is added dropwise to form the corresponding diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper.
- Hydrolysis of the Diazonium Salt: The diazonium salt solution is then heated. The diazonium group is unstable at higher temperatures and hydrolyzes to a hydroxyl group, releasing nitrogen gas.
- Isolation: Upon cooling, the **5-Hydroxyisophthalic acid** precipitates from the solution and can be collected by filtration, washed, and purified.

## Hydrolysis of 5-Bromoisophthalic Acid

This modern and often preferred method involves the nucleophilic substitution of a bromine atom with a hydroxyl group, typically catalyzed by a copper compound.

Protocol:

- Reaction Setup: A mixture of 5-bromoisophthalic acid (196 g, 0.8 moles), sodium hydroxide (160 g), water (640 g), and a copper catalyst such as cuprous oxide ( $\text{Cu}_2\text{O}$ , 3.9 g, 0.027 moles) is placed in a one-liter autoclave.[1][5]
- Hydrolysis: The autoclave is sealed and heated to 140 °C. The reaction is typically complete within 90 minutes.[5]
- Catalyst Removal: The autoclave is cooled to room temperature, and the reaction mixture is filtered to remove the copper catalyst.[5]
- Acidification and Precipitation: The filtrate is transferred to a flask and acidified to a pH of 1 with hydrochloric acid at 60-80 °C.[5]
- Isolation and Purification: The mixture is then cooled with stirring, and the precipitated **5-Hydroxyisophthalic acid** is collected by filtration, washed with water, and dried.[5]

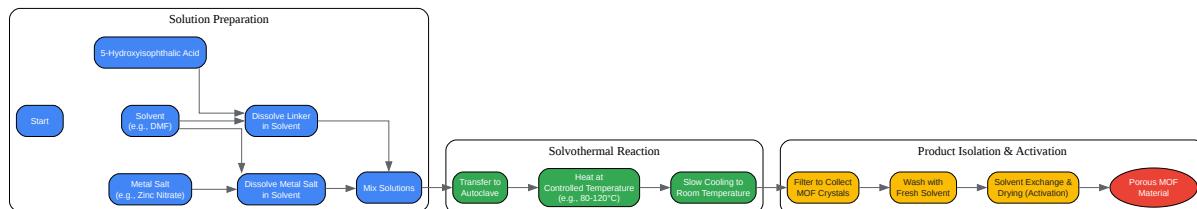
## Hydrolysis of Dimethyl 5-Hydroxyisophthalate

This method involves the hydrolysis of the ester groups of dimethyl 5-hydroxyisophthalate to the corresponding carboxylic acids.

Protocol:

- Reaction Setup: Dimethyl 5-hydroxyisophthalate (40 g, 19.03 mmol) is dissolved in tetrahydrofuran (THF, 10 mL).[4]
- Hydrolysis: An aqueous solution of lithium hydroxide (20 mL, 2 M) is added to the solution. The reaction mixture is stirred overnight at 40 °C.[4]
- Solvent Removal: Upon completion of the reaction, the THF is removed by distillation under reduced pressure.[4]

- Acidification and Precipitation: The pH of the remaining aqueous solution is adjusted to approximately 2 with 6N hydrochloric acid to precipitate the product.[4]
- Isolation: The precipitated **5-Hydroxyisophthalic acid** is collected by filtration and dried in a vacuum oven.[4]

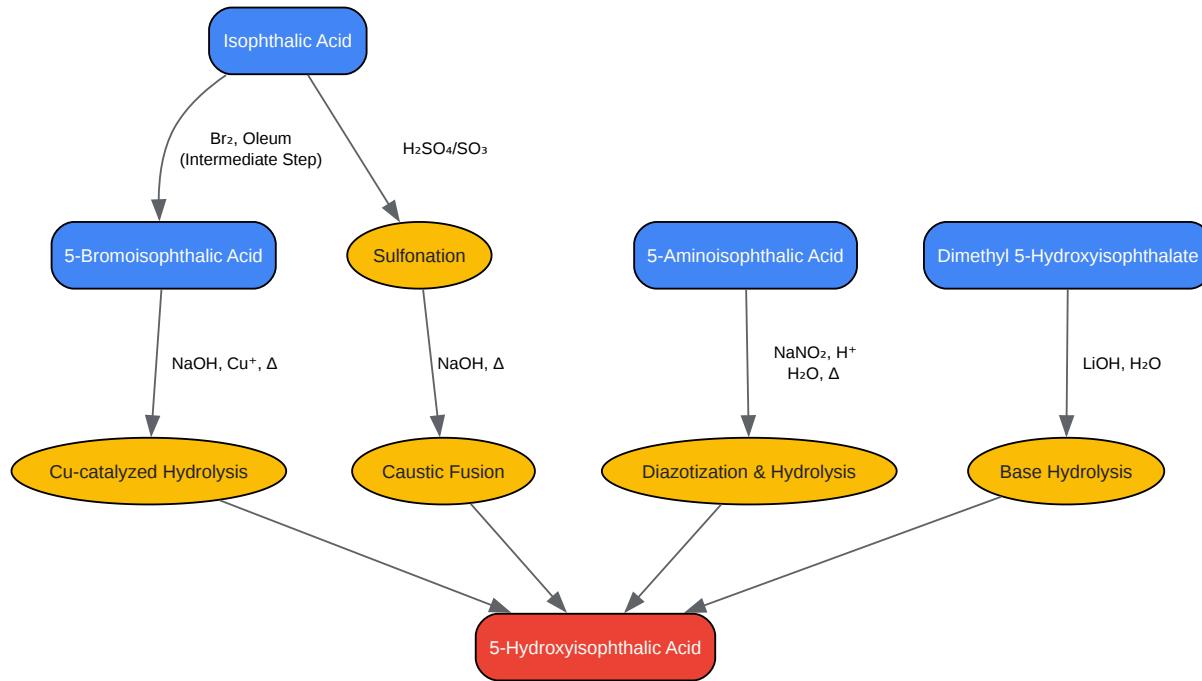

## Applications in Drug Development and Materials Science

**5-Hydroxyisophthalic acid** serves as a crucial starting material and intermediate in the synthesis of various high-value products.[3]

- Pharmaceuticals: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs) and is notably used in the production of X-ray contrast agents like Ioversol.[2]
- Polymers: In materials science, it is utilized as a monomer for the synthesis of specialty aromatic polymers, including dendrimers and hyperbranched polyesters.[2]
- Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes it an excellent ligand for the construction of metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
- Fine Chemicals: Its versatile reactivity allows for its use in the production of a variety of fine chemicals and research compounds.[3]

## Visualized Experimental Workflow: Synthesis of a Metal-Organic Framework (MOF)

The following diagram illustrates a generalized workflow for the synthesis of a metal-organic framework using **5-Hydroxyisophthalic acid** as the organic linker.




[Click to download full resolution via product page](#)

Caption: Generalized workflow for the solvothermal synthesis of a Metal-Organic Framework (MOF).

## Logical Relationship: Synthetic Pathways to 5-Hydroxyisophthalic Acid

The diagram below illustrates the logical relationships between the key starting materials and the historical synthetic routes to **5-Hydroxyisophthalic acid**.

[Click to download full resolution via product page](#)

Caption: Key historical synthetic routes to **5-Hydroxyisophthalic acid** from various precursors.

## Conclusion

**5-Hydroxyisophthalic acid** is a compound with a rich history and a promising future. From its early synthesis through classical organic reactions to its current role in the development of advanced pharmaceuticals and materials, its utility continues to expand. The synthetic pathways to this molecule are well-established, offering researchers and drug development professionals multiple avenues for its procurement and derivatization. As the demand for functionalized aromatic building blocks grows, the importance of **5-Hydroxyisophthalic acid** in both academic research and industrial applications is set to increase.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Process for the preparation of 5-hydroxyisophthalic acids | TREA [treacom]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. 5-Hydroxyisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US5703274A - Process for the preparation of 5-hydroxyisophthalic acids - Google Patents [patents.google.com]
- To cite this document: BenchChem. [5-Hydroxyisophthalic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057310#discovery-and-history-of-5-hydroxyisophthalic-acid>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)